molecular formula C10H10N2O2 B8499644 Methyl 5-amino-4-cyano-2-methylbenzoate

Methyl 5-amino-4-cyano-2-methylbenzoate

Cat. No.: B8499644
M. Wt: 190.20 g/mol
InChI Key: MWMSOMWRFLQBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-4-cyano-2-methylbenzoate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 5-amino-4-cyano-2-methylbenzoate

InChI

InChI=1S/C10H10N2O2/c1-6-3-7(5-11)9(12)4-8(6)10(13)14-2/h3-4H,12H2,1-2H3

InChI Key

MWMSOMWRFLQBTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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COC(=O)c1cc([N+](=O)[O-])c(C#N)cc1C
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Synthesis routes and methods II

Procedure details

To a solution of methyl 4-cyano-2-methyl-5-nitrobenzoate (14.8 g, 0.0672 mol) in acetic acid (250 mL) was added iron powder (22.5 g, 0.40 mol). The reaction mixture was heated to 45° C. and stirred for 1 h, at which time it was cooled to room temperature. The reaction mixture was filtered through a bed of celite, and the filter cake rinsed with ethyl acetate. The volume of the filtrate was reduced by half and then partitioned between water and ethyl acetate. The organic layer was washed with 10% lithium chloride followed by saturated aqueous sodium bicarbonate. The organic layer was further washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated. The residue was triturated with hexanes to afford methyl 5-amino-4-cyano-2-methylbenzoate (11.7 g, 91%) as a bright yellow powder. 1H NMR (400 MHz, CDCl3): 7.28 (s, 1H), 7.26 (s, 1H), 4.35 (br s, 2H), 3.89 (s, 3H), 2.43 (s, 3H). MS (EI) for C10H10N2O2: 191 (MH+).
Name
methyl 4-cyano-2-methyl-5-nitrobenzoate
Quantity
14.8 g
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reactant
Reaction Step One
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250 mL
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solvent
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22.5 g
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